molecular formula C18H18N4O2S2 B3010103 1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea CAS No. 922671-81-6

1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

Cat. No. B3010103
CAS RN: 922671-81-6
M. Wt: 386.49
InChI Key: DFOXSMOGLVWNET-UHFFFAOYSA-N
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Description

The compound “1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea” is a complex organic molecule. It contains a methoxyphenyl group, a thiadiazolyl group, and a urea group. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached . The thiadiazolyl group is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. The urea group (-NH-CO-NH2) is a functional group that consists of a carbonyl group flanked by two amine groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the methoxyphenyl group could be introduced using a compound like 4-methoxyphenethyl isocyanate . The thiadiazolyl group might be introduced using a suitable thiadiazole derivative . The urea group could be formed through a reaction with an isocyanate .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The methoxyphenyl and thiadiazolyl groups are both aromatic, meaning they contain conjugated pi systems that result in a planar, cyclic structure. The urea group, on the other hand, is not aromatic but is polar due to the presence of the carbonyl group and the nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The methoxy group in the methoxyphenyl group could potentially undergo substitution reactions. The thiadiazolyl group might participate in reactions with electrophiles due to the electron-rich nature of the sulfur and nitrogen atoms. The urea group could undergo reactions at the carbonyl carbon or at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxyphenyl and thiadiazolyl groups could potentially make the compound somewhat hydrophobic, while the urea group could contribute to its solubility in water . The compound’s melting and boiling points, density, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Chemical Biology

In chemical biology, this compound can be used to probe the function of biological molecules. It can help in mapping out the interaction networks within cells and understanding the chemical basis of biological processes.

Each of these applications contributes to a broader understanding of the compound’s role and potential in scientific research. While the search results provided limited specific details, the applications mentioned are based on common research practices for compounds with similar structures and properties .

properties

IUPAC Name

1-(4-methoxyphenyl)-3-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-12-5-3-4-6-13(12)11-25-18-22-21-17(26-18)20-16(23)19-14-7-9-15(24-2)10-8-14/h3-10H,11H2,1-2H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOXSMOGLVWNET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-3-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)urea

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